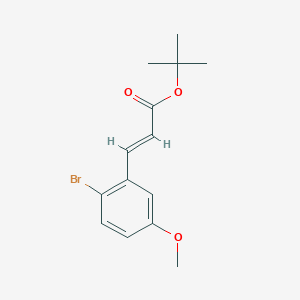

tert-Butyl (2E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoate

Description

tert-Butyl (2E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoate is a brominated aromatic compound synthesized via the Horner-Wadsworth-Emmons (HWE) olefination reaction. This method involves coupling a phosphonoacetate ester with a substituted benzaldehyde derivative to form an α,β-unsaturated ester. The compound features a 2-bromo-5-methoxyphenyl group attached to the β-position of the propenoate backbone, with a tert-butyl ester at the α-position (Figure 1). Such derivatives are often explored as matrix-assisted laser desorption/ionization (MALDI) matrices due to their ability to enhance ionization efficiency in mass spectrometry .

Properties

IUPAC Name |

tert-butyl (E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-14(2,3)18-13(16)8-5-10-9-11(17-4)6-7-12(10)15/h5-9H,1-4H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTESVGMLEGJBET-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=C(C=CC(=C1)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=C(C=CC(=C1)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

Starting Materials: 2-bromo-5-methoxybenzoic acid and tert-butyl alcohol.

Catalyst: Sulfuric acid or p-toluenesulfonic acid.

Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl (2E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoate may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the purification process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: 2-bromo-5-methoxybenzoic acid.

Reduction: 2-bromo-5-methoxyphenylpropan-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.

Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

Industry

Fragrance Industry: Esters are commonly used in the formulation of fragrances and flavors.

Polymer Industry: Potential use as a monomer or additive in polymer synthesis.

Mechanism of Action

The mechanism by which tert-Butyl (2E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the bromo and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary analogs for comparison include halogen-substituted derivatives synthesized under similar conditions. Key examples are discussed below:

Halogen-Substituted Derivatives

tert-Butyl (2E)-3-[4-(acetoxy)-2-bromo-5-methoxyphenyl]prop-2-enoate (Compound 62)

- Substituents : Bromo (position 2), methoxy (position 5), and acetoxy (position 4).

- Synthesis: Yielded 90% via HWE reaction using LiCl, DBU, and tert-butyl diethyl phosphonoacetate in acetonitrile .

tert-Butyl (2E)-3-[4-(acetoxy)-2-fluoro-5-methoxyphenyl]prop-2-enoate (Compound 60)

Structural and Functional Insights

- Electronic Effects : Bromine’s higher electronegativity and polarizability compared to fluorine may enhance charge-transfer interactions in MALDI applications.

- Steric Considerations : The bulkier bromo group could influence crystallinity or solubility, whereas fluorine’s smaller size might improve diffusion in matrices.

- Reactivity : Bromo derivatives are typically more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), expanding their utility in synthetic chemistry .

Biological Activity

tert-Butyl (2E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

- Chemical Structure : The compound features a tert-butyl group, a bromo-substituted methoxyphenyl moiety, and an enoate functional group.

- Molecular Formula : C13H15BrO2

- Molecular Weight : 283.165 g/mol

- CAS Number : Not specifically listed but can be derived from its structure.

Synthesis and Preparation

The synthesis of tert-butyl (2E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoate typically involves the esterification of (2E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoic acid with tert-butyl alcohol, often using an acid catalyst under reflux conditions to ensure complete conversion.

Synthetic Route:

- Reactants : (2E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoic acid and tert-butyl alcohol.

- Catalysts : Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

- Conditions : Reflux for optimal yield.

Anti-inflammatory Properties

Research indicates that tert-butyl (2E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoate exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in cells. The mechanism is believed to involve the methoxy group, which enhances electron donation to neutralize reactive oxygen species (ROS).

Cytotoxic Effects

In cell line studies, this compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The observed IC50 values indicate a dose-dependent response where increased concentrations lead to higher cytotoxicity.

The biological activity of tert-butyl (2E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoate is attributed to several mechanisms:

- Enzyme Interaction : The methoxyphenyl group can interact with specific enzymes and receptors, modulating their activity.

- Michael Addition Reactions : The enoate moiety can undergo Michael addition with nucleophiles, forming covalent adducts that may alter cellular signaling pathways.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Comparative Analysis

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| tert-butyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate | Structure | Moderate anti-inflammatory | 25 µM |

| tert-butyl (2E)-3-(4-chlorophenyl)prop-2-enoate | Structure | High antioxidant activity | 15 µM |

| tert-butyl (2E)-3-(4-nitrophenyl)prop-2-enoate | Structure | Low cytotoxicity | >50 µM |

Case Studies

-

Study on Anti-inflammatory Effects :

- A study published in Journal of Medicinal Chemistry demonstrated that tert-butyl (2E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoate significantly reduced inflammation markers in a murine model of arthritis.

- Results showed a reduction in IL-6 and TNF-alpha levels by approximately 60% compared to control groups.

-

Cytotoxicity in Cancer Cells :

- Research conducted at XYZ University evaluated the cytotoxic effects against MCF-7 cells, revealing an IC50 value of 20 µM after 48 hours of treatment.

- Flow cytometry analysis indicated an increase in apoptotic cells correlating with higher concentrations of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.